molecular formula C14H15BrN2 B14118758 5-Bromo-N-mesitylpyridin-3-amine

5-Bromo-N-mesitylpyridin-3-amine

Cat. No.: B14118758
M. Wt: 291.19 g/mol
InChI Key: PFOJSFCOUUDVSJ-UHFFFAOYSA-N
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Description

5-Bromo-N-mesitylpyridin-3-amine is an organic compound with the molecular formula C14H15BrN2. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a mesityl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-mesitylpyridin-3-amine typically involves the bromination of N-mesitylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with mesitylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and results in moderate to good yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-mesitylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Scientific Research Applications

5-Bromo-N-mesitylpyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-mesitylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Similar in structure but lacks the mesityl group.

    N-mesitylpyridin-3-amine: Similar but without the bromine substitution.

Uniqueness

5-Bromo-N-mesitylpyridin-3-amine is unique due to the presence of both the bromine atom and the mesityl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

5-bromo-N-(2,4,6-trimethylphenyl)pyridin-3-amine

InChI

InChI=1S/C14H15BrN2/c1-9-4-10(2)14(11(3)5-9)17-13-6-12(15)7-16-8-13/h4-8,17H,1-3H3

InChI Key

PFOJSFCOUUDVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=CN=C2)Br)C

Origin of Product

United States

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